ethyl 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-(3,4-dimethylphenyl)-3-phenylpyrazolo[4,3-c]quinoline-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2/c1-4-32-27(31)20-11-13-24-22(15-20)26-23(16-28-24)25(19-8-6-5-7-9-19)29-30(26)21-12-10-17(2)18(3)14-21/h5-16H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUASVDWTGACGPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . This reaction proceeds under mild conditions and yields the desired pyrazoloquinoline derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that derivatives of pyrazoloquinoline compounds exhibit significant anticancer properties. Ethyl 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. Research shows that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study published in the Journal of Medicinal Chemistry examined the effects of this compound on breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .
1.2 Anti-inflammatory Properties
In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit pro-inflammatory cytokines and enzymes, suggesting potential therapeutic benefits in treating inflammatory diseases.
Case Study:
In vitro assays revealed that this compound significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS) .
Materials Science
2.1 Organic Electronics
The unique electronic properties of pyrazoloquinoline derivatives make them suitable candidates for applications in organic electronics. This compound has been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Research Findings:
Studies have shown that incorporating this compound into polymer matrices enhances charge transport properties and light emission efficiency, making it a valuable component in the development of next-generation electronic devices .
Research Tool
3.1 Chemical Probe
Due to its specific interactions with biological targets, this compound serves as a chemical probe in research settings. It aids in elucidating biological pathways and mechanisms underlying disease processes.
Example Application:
Researchers have utilized this compound to study its effects on signaling pathways involved in cancer progression, providing insights into potential therapeutic targets for drug development .
Mechanism of Action
The mechanism of action of ethyl 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues in the Pyrazoloquinoline Family
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline ()
- Substituents : 8-ethoxy, 3-(4-fluorophenyl).
- Molecular Weight : 307.33 g/mol.
- Key Differences : Replacing the ethyl carboxylate with an ethoxy group reduces polarity, while the 4-fluorophenyl substituent increases electronegativity. Fluorine’s electron-withdrawing effects may enhance binding affinity in biological systems compared to the target compound’s phenyl group .
1-(3,4-Dimethylphenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline ()
- Substituents : 8-ethoxy, 3-(4-methylphenyl), 1-(3,4-dimethylphenyl).
- Molecular Weight : 407.5 g/mol.
- Key Differences : The 4-methylphenyl group at position 3 increases hydrophobicity relative to the target compound’s phenyl group. The ethoxy group (vs. ethyl carboxylate) likely lowers aqueous solubility .
Quinoline Carboxylate Derivatives
Ethyl 4-{[1-(2,4-Dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate ()
- Substituents : 8-trifluoromethyl, triazolylmethoxy, ethyl carboxylate.
- The triazole moiety introduces hydrogen-bonding capacity, absent in the target compound.
Methyl 4-(Phenylthio)furo[2,3-c]quinoline-8-carboxylate ()
- Substituents : 8-methyl carboxylate, 4-phenylthio.
- Key Differences : The phenylthio group enhances radical stability and may alter redox behavior compared to the target compound’s simpler aryl groups .
Pyrazoline Derivatives ()
Three pyrazoline compounds with alkoxy chains (butyloxy, pentyloxy, heptanoyloxy) were synthesized:
| Compound | Alkoxy Chain | Melting Point (°C) | Rf Value | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 5-(4-Butyloxyphenyl)-2-pyrazoline | Butyloxy | 126–130 | 0.87 | ~407 |
| 5-(4-Pentyloxyphenyl)-2-pyrazoline | Pentyloxy | 121–125 | 0.89 | ~421 |
| 5-(4-Heptanoyloxyphenyl)-2-pyrazoline | Heptanoyloxy | 121–125 | 0.89 | ~463 |
Key Observations :
- Longer alkoxy chains reduce melting points, suggesting increased conformational flexibility.
- Higher Rf values correlate with longer chains due to enhanced lipophilicity .
PQ Derivatives with Trifluoromethyl Groups ()
Biological Activity
Ethyl 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a member of the pyrazoloquinoline family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory, anti-cancer, and antimicrobial properties, based on recent research findings.
Structural Overview
The compound features a complex structure characterized by a pyrazole ring fused to a quinoline framework. Its specific substitution pattern includes an ethyl group and a 3,4-dimethylphenyl moiety, which contribute to its unique chemical reactivity and potential biological properties.
| Structural Feature | Description |
|---|---|
| Pyrazole Ring | Fused with quinoline |
| Substituents | Ethyl and 3,4-dimethylphenyl groups |
| Molecular Formula | C21H20N2O2 |
| Molecular Weight | 336.40 g/mol |
Anti-inflammatory Activity
Research indicates that compounds within the pyrazoloquinoline class exhibit significant anti-inflammatory effects. For example, derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression is crucial in mediating these effects.
- Case Study : In a study evaluating various pyrazoloquinoline derivatives, some exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac. For instance, a related compound demonstrated an IC50 of 0.39 μM against LPS-induced NO production while maintaining acceptable cytotoxicity levels .
Anticancer Activity
Pyrazoloquinolines have also been investigated for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cancer cell proliferation.
- Research Findings : A recent study highlighted that certain derivatives showed selective cytotoxicity against various cancer cell lines, with mechanisms linked to cell cycle arrest and apoptosis induction . Further structure-activity relationship (SAR) studies are ongoing to optimize these compounds for enhanced efficacy.
Antimicrobial Properties
The antimicrobial activity of pyrazoloquinolines has been noted in several studies. These compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
- Data Summary : In vitro studies have shown that some derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The specific mechanisms are still under investigation but may involve interference with bacterial DNA synthesis or protein function.
Mechanistic Insights
The biological activities of this compound are likely mediated through interactions with specific molecular targets:
- Inhibition of Enzymes : Targeting iNOS and COX-2 for anti-inflammatory effects.
- Cell Cycle Modulation : Inducing cell cycle arrest in cancer cells.
- Membrane Disruption : Affecting bacterial cell integrity for antimicrobial action.
Future Directions
Given the promising biological activities associated with this compound and its derivatives, further research is warranted. This includes:
- Optimization Studies : To enhance potency and selectivity against specific biological targets.
- In Vivo Studies : To evaluate the therapeutic potential in animal models.
- Mechanistic Studies : To elucidate the precise pathways through which these compounds exert their effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
